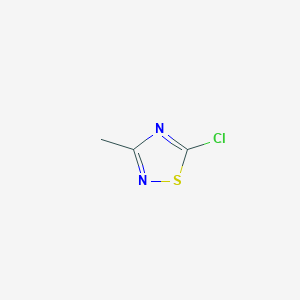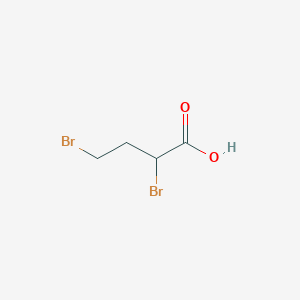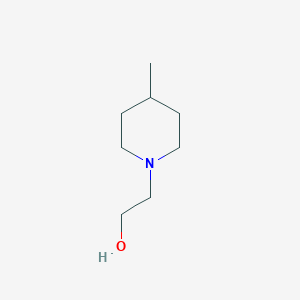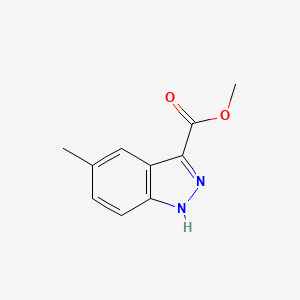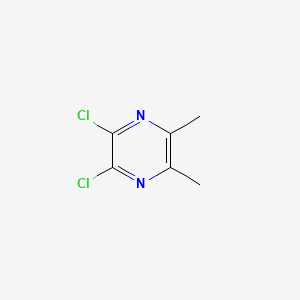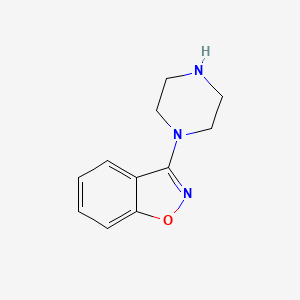
3-Piperazin-1-YL-1,2-benzisoxazole
Overview
Description
3-Piperazin-1-yl-1,2-benzisoxazole (PIB) is an organic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. PIB is a heterocyclic compound containing a piperazine ring and a benzisoxazole ring. It is a versatile and widely used building block in organic synthesis due to its unique structure and properties. PIB is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a ligand in catalytic reactions and as a chiral selector in chromatographic separations.
Scientific Research Applications
Anti-Tubercular Agents
A study by Naidu et al. (2016) explored the synthesis and evaluation of various 3-Piperazin-1-YL-1,2-benzisoxazole derivatives for anti-tubercular activity. These compounds showed varying degrees of efficacy against Mycobacterium tuberculosis, with some exhibiting moderate to very good activity. Additionally, these compounds were non-toxic against mouse macrophage cell lines, indicating their potential as safe anti-tubercular agents (Naidu et al., 2016).
Antimycobacterial Activity
A study by Naidu et al. (2014) synthesized a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues and evaluated them for in vitro anti-tubercular activity. Some compounds displayed moderate to very good activity against Mycobacterium tuberculosis, with a notable compound showing a selectivity index of >130, indicating its potential for further drug development (Naidu et al., 2014).
Antipsychotic Activity
Yevich et al. (1986) investigated a series of 1,2-benzisoxazol-3-yl)piperazine derivatives for their potential antipsychotic activity. One compound, BMY 13859-1, showed promising results in primary CNS tests and was active in blocking amphetamine-induced stereotyped behavior in dogs. This compound's affinity for serotonin receptors suggested a potential serotonergic component to its antipsychotic profile (Yevich et al., 1986).
Antidiabetic Agents
Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic compounds. Their study focused on a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, leading to the identification of several compounds that significantly improved glucose tolerance without side effects or hypoglycemic effects (Le Bihan et al., 1999).
Bacterial Biofilm and MurB Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via piperazine. These compounds exhibited potent antibacterial efficacies and biofilm inhibition activities, with one compound showing excellent inhibitory activities against MurB enzyme, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
The primary targets of 3-Piperazin-1-YL-1,2-benzisoxazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its antipsychotic properties .
Mode of Action
3-Piperazin-1-YL-1,2-benzisoxazole acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. This blocking action can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
For example, it may affect the release of other neurotransmitters, alter neuronal firing rates, and impact various signaling pathways within the brain .
Pharmacokinetics
It is known that the compound complies with lipinski’s rule of five (ro5), which suggests it has favorable drug-like properties .
Result of Action
The molecular and cellular effects of 3-Piperazin-1-YL-1,2-benzisoxazole’s action are complex and depend on a variety of factors, including the specific receptors it targets, the brain regions it affects, and individual patient characteristics. Its antagonistic action on dopamine and serotonin receptors is believed to help normalize neurotransmitter imbalances seen in certain psychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Piperazin-1-YL-1,2-benzisoxazole. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability. Additionally, individual patient factors, such as genetics, age, and overall health, can influence how the compound is metabolized and how effective it is .
properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530597 | |
| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-YL-1,2-benzisoxazole | |
CAS RN |
87691-89-2 | |
| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

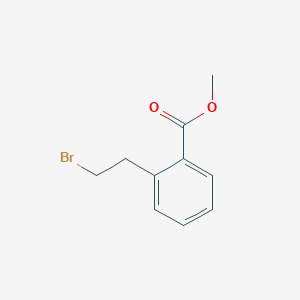
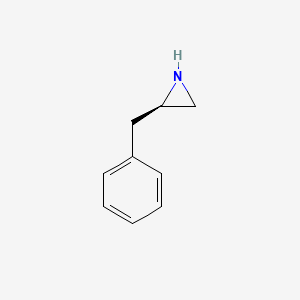


![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)

